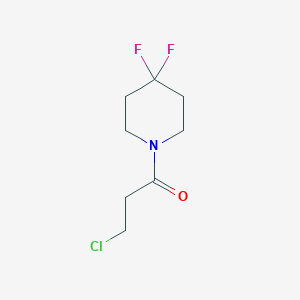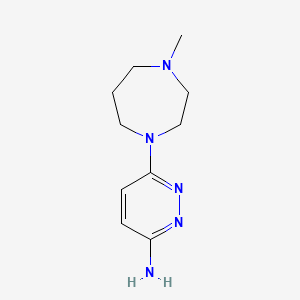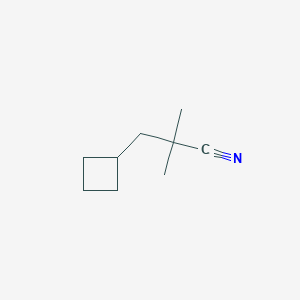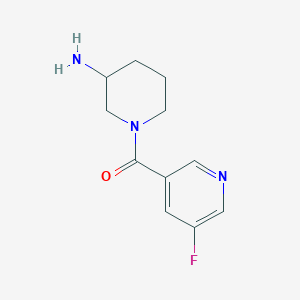
3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one
説明
3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one is a chemical compound . It is related to 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride, which has a molecular weight of 250.12 .
Molecular Structure Analysis
The InChI code for 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride, a related compound, is1S/C8H14ClF2NO.ClH/c9-5-7(13)6-12-3-1-8(10,11)2-4-12;/h7,13H,1-6H2;1H . This provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 3-(4,4-Difluoropiperidin-1-yl)-propan-1-ol, are provided. It has a predicted boiling point of 242.2±40.0 °C and a predicted density of 1.13±0.1 g/cm3 .科学的研究の応用
Downstream Processing in Bioproduction
- The review by Zhi-Long Xiu and A. Zeng (2008) discusses downstream processing methods for the recovery and purification of biologically produced diols, such as 1,3-propanediol, which are crucial for microbial production and could be relevant to the processing or synthesis of compounds like "3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one" due to their focus on separation technologies and efficiency improvements (Zhi-Long Xiu & A. Zeng, 2008).
Catalysis and Chemical Routes for Production
- The study by Alisson Dias da Silva Ruy et al. (2020) reviews the use of heterogeneous catalysts for glycerol hydrogenolysis to 1,3-propanediol, a process that highlights the potential for innovative catalytic methods in the synthesis or modification of compounds like "3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one," emphasizing the importance of catalyst choice on activity and selectivity (Alisson Dias da Silva Ruy et al., 2020).
Environmental and Health Impacts of Chemical Compounds
- Research by Yu Wang et al. (2019) on novel fluorinated alternatives to PFAS compounds, such as hexafluoropropylene oxide dimer (HFPO-DA), provides insight into the environmental persistence, bioaccumulation, and potential toxicities of fluorinated compounds, which could be relevant for considering the environmental and health impacts of "3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one" (Yu Wang et al., 2019).
Chlorine-Related Environmental Chemistry
- The work by M. Altarawneh et al. (2009) on the formation, chlorination, dechlorination, and destruction of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) sheds light on the complex mechanisms and environmental implications of chlorine chemistry, which could be indirectly related to the study and environmental impact assessment of chlorine-containing compounds like "3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one" (M. Altarawneh et al., 2009).
Safety and Hazards
The safety information for 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride, a related compound, includes several hazard statements: H315, H319, H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
3-chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClF2NO/c9-4-1-7(13)12-5-2-8(10,11)3-6-12/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTNAHIYBONWLPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4,4-difluoropiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[3-(Hydroxymethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1475511.png)
![1-({[(2-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475512.png)
amine](/img/structure/B1475514.png)
amine](/img/structure/B1475516.png)